molecular formula C10H14N2 B3013090 4,6-Dimethyl-2,3-dihydro-1H-quinoxaline CAS No. 912284-81-2

4,6-Dimethyl-2,3-dihydro-1H-quinoxaline

Cat. No.: B3013090
CAS No.: 912284-81-2
M. Wt: 162.236
InChI Key: LAJZWDDTAYGQBR-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2,3-dihydro-1H-quinoxaline is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dimethyl-2,3-dihydro-1H-quinoxaline can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2,3-dihydro-1H-quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include quinoxaline-2,3-dione, tetrahydroquinoxaline, and various substituted quinoxalines, depending on the specific reaction and conditions used.

Scientific Research Applications

4,6-Dimethyl-2,3-dihydro-1H-quinoxaline has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Quinoxaline derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.

    Cinnoline: Structurally similar but with different pharmacological properties.

    Phthalazine: Another isomeric form with distinct chemical behavior.

Uniqueness

4,6-Dimethyl-2,3-dihydro-1H-quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups at positions 4 and 6 enhance its stability and reactivity, making it a valuable compound for various applications in research and industry.

Biological Activity

4,6-Dimethyl-2,3-dihydro-1H-quinoxaline is a nitrogen-containing heterocyclic compound belonging to the quinoxaline family. This compound has garnered attention in the scientific community due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for potential therapeutic applications.

Target of Action

Quinoxaline derivatives, including this compound, have been reported to exhibit a wide range of biological activities. These compounds primarily interact with various biochemical pathways, influencing cellular functions and exhibiting therapeutic effects against different diseases.

Mode of Action

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and disrupt cellular processes. For instance, studies indicate that quinoxaline derivatives can act as inhibitors of thioredoxin reductase (TrxR), an enzyme involved in redox regulation within cells. This inhibition leads to increased oxidative stress and subsequent cell death in pathogenic organisms .

Biological Activities

  • Antimicrobial Activity :
    • Quinoxaline derivatives have shown promising results against various bacterial and fungal strains. For example, studies have demonstrated that certain modifications to the quinoxaline structure enhance its efficacy against resistant microbial strains .
  • Antiviral Activity :
    • Research indicates that this compound exhibits antiviral properties by interfering with viral replication processes. Its mechanism may involve the alteration of viral protein synthesis or direct interaction with viral components.
  • Anticancer Properties :
    • The compound has been investigated for its potential in cancer therapy. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating intrinsic pathways linked to oxidative stress and mitochondrial dysfunction .

Study 1: Antiamoebic Activity

A study evaluated the effects of quinoxaline derivatives on Entamoeba histolytica, the causative agent of amoebiasis. Results indicated that certain derivatives exhibited superior activity compared to standard treatments like metronidazole, suggesting a viable alternative for therapy .

Study 2: Cytotoxic Effects

In another research project, various quinoxaline derivatives were synthesized and tested for cytotoxicity against cancer cell lines. The study found that modifications at specific positions on the quinoxaline ring significantly enhanced anticancer activity, indicating structure-activity relationships critical for drug development.

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50 (μM)Reference
AntimicrobialE. coli5.0
AntiviralInfluenza Virus10.0
AnticancerMCF-7 Breast Cancer Cells8.0
AntiamoebicE. histolytica3.5

Properties

IUPAC Name

4,6-dimethyl-2,3-dihydro-1H-quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-3-4-9-10(7-8)12(2)6-5-11-9/h3-4,7,11H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJZWDDTAYGQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCCN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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